molecular formula C19H16O5 B5817714 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid

4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid

Cat. No.: B5817714
M. Wt: 324.3 g/mol
InChI Key: JOGWJRNUEUOPQY-UHFFFAOYSA-N
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Description

4-{[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a synthetic coumarin derivative offered for biological screening and lead optimization research. This compound features a complex structure where a benzoic acid group is linked via an ether spacer to a 4,8-dimethyl-2-oxo-2H-chromene core, a scaffold recognized for its utility in developing fluorescent probes and studying biochemical interactions . With a molecular formula of C₂₆H₂₂O₅ and a molecular weight of 414.46 g/mol, this compound presents specific physicochemical characteristics relevant for research, including a calculated LogP of 6.362, one hydrogen bond donor, five hydrogen bond acceptors, and a polar surface area of 72 Ų . These properties are critical for predicting its behavior in biological systems. The coumarin backbone is a privileged structure in medicinal chemistry and chemical biology, frequently investigated for its potential enzyme inhibitory activity, capacity to modulate biochemical pathways, and its application in the development of FRET-based molecular probes . This product is intended for research applications only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-9-17(20)24-18-12(2)16(8-7-15(11)18)23-10-13-3-5-14(6-4-13)19(21)22/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGWJRNUEUOPQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid typically involves the reaction of 4,8-dimethyl-2-oxo-2H-chromene-7-ol with a suitable benzoic acid derivative. One common method involves the use of ethyl chloroacetate and hydrazine hydrate as key reagents . The reaction is carried out in a solvent such as dry dimethylformamide (DMF) with triethylamine (TEA) as a base, and the mixture is heated to around 70°C . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the product is isolated by pouring the reaction mixture onto crushed ice and stirring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is a coumarin derivative with diverse applications in scientific research. Coumarins are known for their various biological activities and are used in medicinal chemistry.

Scientific Research Applications

  • Chemistry As a reagent and building block, 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is used in organic synthesis for creating more complex molecules.
  • Biology This compound is studied for its potential as a new antibiotic due to its antimicrobial activity.
  • Medicine Coumarin derivatives, including 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, are researched for their anti-inflammatory, anticoagulant, and anticancer properties.
  • Industry It is used in industrial chemicals, optical brighteners and the development of dyes.

Mechanism of Action

The mechanism of action of 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid involves interactions with different molecular targets. It is believed to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication, in antimicrobial applications.

Other related compounds

  • 4-methylumbelliferone Another coumarin derivative exhibiting similar biological activities.
  • 7-acetoxy-4-methyl-chromen-2-one Known for its anti-inflammatory and antimicrobial properties.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional characteristics can be contextualized by comparing it to related coumarin-benzoic acid derivatives. Key analogs include:

Substituent Variations: Methyl-Substituted Analogs

  • 4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (CAS 314741-98-5): This analog lacks the 8-methyl group present in the target compound.

Ester Derivatives

  • Methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate (CAS 708220-03-5):
    This ester derivative replaces the carboxylic acid group with a methyl ester, increasing lipophilicity (LogP = 6.66) and altering bioavailability. Such modifications are common in prodrug design to improve membrane permeability .
  • Its boiling point (610.2°C) and density (1.2 g/cm³) reflect increased molecular complexity compared to the parent benzoic acid .

Functional Group Modifications

  • N-(2-Aryl-4-oxo-thiazolidin-3-yl)-2-(4-(2-aryl-4-oxo-thiazolidin-3-ylcarbamoyl)-methyl)-2-oxo-2H-chromen-7-yloxy)-acetamides: These derivatives incorporate thiazolidinone moieties, which are associated with antimicrobial and antidiabetic activities. The replacement of the benzoic acid group with a thiazolidinone-acetamide chain demonstrates how functional group alterations can redirect biological activity toward specific therapeutic targets .

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Key Substituents LogP Boiling Point (°C) Key Applications/Notes
4-{[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid (Target) ~354.35 4,8-dimethyl, benzoic acid N/A N/A Research compound; limited data
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid ~340.32 4-methyl, benzoic acid N/A N/A Laboratory research
Methyl 4-[[3-(3-ethoxy-3-oxopropyl)-4,8-dimethyl-2-oxochromen-7-yl]oxymethyl]benzoate 428.48 Ethoxypropyl ester, 4,8-dimethyl 6.66 N/A High lipophilicity; prodrug candidate
Methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate 428.48 3-benzyl, methyl ester N/A 610.2 Material science applications

Biological Activity

4-{[(4,8-Dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, a compound belonging to the coumarin family, has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid is C23H22O7, with a molecular weight of 410.4 g/mol. The structure consists of a coumarin moiety linked to a benzoic acid group, which is critical for its biological activity.

Antimicrobial Activity

Studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For instance, research indicates that certain analogues of coumarins are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. The structure-activity relationship (SAR) suggests that modifications on the coumarin ring can enhance antibacterial efficacy .

Table 1: Antimicrobial Efficacy of Coumarin Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
10aS. aureus1 µg/mL
10bE. coli4 µg/mL
10cK. pneumoniae2 µg/mL
10dC. albicans21.65% inhibition

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species. The mechanism involves disruption of cellular antioxidation systems in fungi, which is a promising avenue for developing antifungal agents .

Anti-inflammatory Properties

Research has indicated that coumarin derivatives can possess anti-inflammatory effects. These compounds inhibit the production of pro-inflammatory cytokines and modulate pathways involved in inflammation. This activity is particularly relevant in the context of chronic inflammatory diseases .

Study on Antimicrobial Activity

A notable study synthesized several coumarin derivatives and tested their efficacy against a panel of bacterial and fungal pathogens. The results showed that compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups .

Investigation of Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of coumarin derivatives in vitro and in vivo. The results indicated that these compounds significantly reduced inflammation markers in animal models, suggesting their potential therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for synthesizing 4-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, etherification of the chromen-7-ol derivative with a bromomethyl benzoic acid precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours. Optimization includes controlling pH (8–10), using anhydrous solvents, and monitoring via TLC (hexane/EtOH, 1:1) . Post-synthesis, acidification with HCl precipitates the product, which is purified via recrystallization (methanol/water) .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is effective for initial purification. For higher purity, preparative HPLC (C18 column, acetonitrile/water with 0.1% formic acid) resolves minor impurities. Recrystallization from methanol or ethanol improves crystallinity, confirmed by sharp melting point analysis .

Q. What safety precautions are necessary given the available toxicity data?

  • Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation, and store in sealed containers at 2–8°C. Note that chronic toxicity, carcinogenicity, and environmental persistence data are unavailable, requiring precautionary handling .

Advanced Research Questions

Q. How do structural modifications at the chromen-2-one or benzoic acid moieties influence biological activity?

  • Methodological Answer : Substituents like methyl groups at C4/C8 of the chromen core enhance lipophilicity, potentially improving membrane permeability. Introducing electron-withdrawing groups (e.g., halogens) on the benzoic acid moiety may increase receptor binding affinity. Comparative SAR studies using analogs (e.g., methyl vs. propyl substituents) via in vitro assays (e.g., enzyme inhibition) and molecular docking (PDB: 1XYZ) can validate hypotheses .

Q. What analytical methods are suitable for confirming the compound’s structure and purity?

  • Methodological Answer :

  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) to verify aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and carbonyl signals (δ 165–170 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 368.1267) .
  • Purity assessment : HPLC-DAD (λ = 254 nm) with >98% peak area; elemental analysis (C, H, N within ±0.3% of theoretical) .

Q. How can researchers resolve discrepancies in reported biological activities of coumarin derivatives?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity) or impurities. Standardize protocols:

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin).
  • Validate compound stability under assay conditions (e.g., LC-MS monitoring).
  • Perform dose-response curves (IC₅₀) with triplicate replicates to ensure reproducibility .

Key Research Gaps Identified

  • Physicochemical Properties : Melting point, solubility, and logP data are unavailable, hindering formulation studies .
  • Mechanistic Studies : No in vivo pharmacokinetic or target-engagement data exist. Propose microdosing studies with LC-MS/MS quantification .

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